

Technical Application Note: High-Purity 2,2,4-Trimethyl-1-pentanol

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Compound of Interest

Compound Name: 2,2,4-Trimethyl-1-pentanol

CAS No.: 1331-40-4

Cat. No.: B074239

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Precision Standards for Volatile Organic Profiling & Thermodynamic Modeling

Part 1: Core Directive & Technical Overview

2,2,4-Trimethyl-1-pentanol (CAS: 123-44-4) is a highly branched C8 primary alcohol. Unlike its linear counterparts, its steric bulk—derived from the tert-butyl group at the C2 position and the isopropyl-like tail—imparts unique physicochemical properties. In research, it serves three critical functions:

- **Analytical Reference Standard:** A target analyte for off-flavor profiling in food science (specifically dairy degradation products) and environmental VOC analysis.
- **Thermodynamic Model Compound:** Used to study the effects of steric hindrance on hydrogen bonding networks in alcohol mixtures and supercritical fluid solubility.
- **Toxicology & Metabolism Surrogate:** A structural isomer used in comparative studies of isooctane (2,2,4-trimethylpentane) metabolism, distinct from the primary metabolite 2,4,4-trimethyl-1-pentanol.

This guide provides the protocols necessary to handle, purify, and analyze this compound with the rigor required for peer-reviewed research.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Profile & Handling

Researchers often underestimate the volatility and viscosity of branched alcohols. **2,2,4-Trimethyl-1-pentanol** exhibits a "globular" structure that lowers its boiling point relative to n-octanol despite having the same molecular weight, while increasing its solubility in non-polar solvents.

Table 1: Critical Physicochemical Properties (Experimental & Predicted)

Property	Value	Relevance to Protocol
Molecular Formula	C₈H₁₈O	Basis for MS fragment calculation
Molecular Weight	130.23 g/mol	Standard preparation calculations
Boiling Point	166–168 °C	GC oven ramp programming
Density	0.82–0.83 g/mL (25°C)	Volumetric dispensing correction
Vapor Pressure	~0.5 mmHg (20°C)	Evaporation risk during weighing

| Solubility | Low in water; High in organic solvents | Requires organic diluents (MeOH, Hexane) |

Application 1: Gas Chromatography (GC-MS/FID)

Reference Standard

Context: This compound is identified as a volatile off-flavor component in spray-dried milk powders and other lipid-rich matrices. Precise quantification requires a robust internal standard method due to matrix interference.

Protocol A: Preparation of Calibration Standards

Objective: Create a 5-point calibration curve (10–500 µg/mL) with <1% error.

Reagents:

- Analyte: **2,2,4-Trimethyl-1-pentanol** (>98% purity).
- Solvent: Methanol (LC-MS Grade) or Dichloromethane (for non-polar extraction).
- Internal Standard (IS): 1-Octanol (structural analog) or **2,2,4-Trimethyl-1-pentanol-d9** (isotopic, if available).

Step-by-Step Workflow:

- Gravimetric Preparation (Stock Solution):
 - Tare a 10 mL volumetric flask with a PTFE-lined cap.
 - Add ~5 mL of solvent first to minimize evaporation of the analyte during addition.
 - Using a gas-tight syringe, add 100 mg (approx. 120 μ L) of **2,2,4-Trimethyl-1-pentanol** directly into the solvent.
 - Record the exact mass (± 0.1 mg).
 - Fill to mark. Calculate concentration (approx. 10,000 μ g/mL).
- Serial Dilution:
 - Prepare working standards at 10, 50, 100, 250, and 500 μ g/mL in autosampler vials.
 - Add Internal Standard to each vial at a constant concentration (e.g., 50 μ g/mL).
- Storage:
 - Store at -20°C . Stability is <1 month due to potential oxidation or evaporation through septa.

Protocol B: GC-MS Instrument Parameters

Rationale: The branched structure leads to early elution compared to linear C8 alcohols. A polar column (Wax) is recommended to separate it from hydrocarbon co-elutants.

- Column: DB-Wax or ZB-Wax (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless (1 min) @ 230°C.
- Oven Program:
 - 40°C (hold 2 min)
 - Ramp 5°C/min to 150°C
 - Ramp 20°C/min to 240°C (hold 5 min)
- MS Detection:
 - Scan Range: 35–300 amu.
 - Key Ions (EI): m/z 57 (base peak, t-butyl), 41, 43, 71. Note: The molecular ion (130) is often weak or absent; quantification should use m/z 57.

Application 2: Thermodynamic Phase Equilibria Studies

Context: **2,2,4-Trimethyl-1-pentanol** is used to model the behavior of branched biofuels in supercritical CO₂ or to measure excess molar volumes in binary mixtures.

Protocol C: Anhydrous Purification for Physical Measurements

Objective: Remove trace water and isomeric impurities that skew density/viscosity data.

- Drying:
 - Add activated 3Å molecular sieves (20% w/v) to the alcohol.
 - Let stand for 24 hours under inert atmosphere (N₂ or Ar).
 - Verification: Karl Fischer titration must show <50 ppm water.
- Degassing:

- Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen and nitrogen.
- Step: Freeze sample with liquid N₂, apply vacuum (<0.1 mbar), seal, and thaw in warm water. Repeat.
- Filtration:
 - Filter through a 0.2 μm PTFE syringe filter into the measurement cell (densitometer/viscometer) to remove sieve dust.

Part 3: Visualization & Formatting

Experimental Workflow: GC-MS Identification & Quantification



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Caption: Workflow for the extraction and quantification of **2,2,4-Trimethyl-1-pentanol** using Internal Standard calibration.

References

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Safety Note: **2,2,4-Trimethyl-1-pentanol** is a skin and eye irritant and a potential neurotoxin (acute solvent syndrome).[5][6] All procedures must be conducted in a fume hood with appropriate PPE (Nitrile gloves, safety goggles).

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